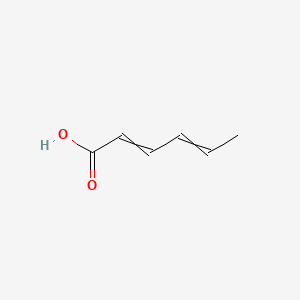
sorbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sorbic acid, also known as this compound, is a natural organic compound with the chemical formula CH₃(CH)₄CO₂H. It is a colorless solid that is slightly soluble in water and sublimes readily. This compound is widely used as a food preservative due to its antimicrobial properties .
Métodos De Preparación
sorbic acid can be synthesized through various methods:
Condensation of Malonic Acid and Crotonaldehyde: This traditional route involves the reaction of malonic acid with crotonaldehyde.
Nickel-Catalyzed Reaction: Another method involves a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide.
Industrial Production: The commercial production of hexa-2,4-dienoic acid typically involves the reaction of crotonaldehyde with ketene.
Análisis De Reacciones Químicas
sorbic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different saturated compounds.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents include potassium permanganate for oxidation and hydrogen gas for reduction.
Aplicaciones Científicas De Investigación
sorbic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of mold, yeast, and fungi.
Medicine: It is studied for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Widely used as a food preservative, it helps in extending the shelf life of various food products.
Mecanismo De Acción
The antimicrobial action of hexa-2,4-dienoic acid is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately causing cell death. The compound targets various pathways involved in cell membrane integrity and function .
Comparación Con Compuestos Similares
sorbic acid is unique due to its high antimicrobial activity and stability. Similar compounds include:
Benzoic Acid: Another common food preservative, but less effective at higher pH levels.
Propionic Acid: Used as a preservative, particularly in baked goods, but has a different mechanism of action.
Acetic Acid: Commonly used in vinegar, it has antimicrobial properties but is less effective than hexa-2,4-dienoic acid.
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
hexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8) |
Clave InChI |
WSWCOQWTEOXDQX-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















